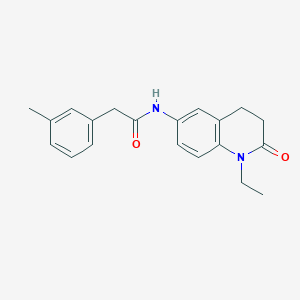

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide, also known as EOTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. EOTA is a synthetic compound that is derived from quinoline and has a molecular weight of 342.44 g/mol.

Scientific Research Applications

Metabolism and Pharmacokinetics

Elucidation of Metabolic Pathways and Metabolites

The compound N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide, similar in structure to tetrahydroisoquinoline derivatives like almorexant, is involved in complex metabolic pathways. A study on almorexant revealed extensive metabolism, with multiple metabolites identified, indicating the intricate metabolic processing of such compounds in the human body. The primary metabolic reactions involved demethylation, dehydrogenation, and oxidative dealkylation, followed by conjugation processes. Excretion predominantly occurred through feces, with a comprehensive metabolic profile established in the study (Dingemanse et al., 2013).

Absorption, Distribution, and Excretion Studies

In a similar vein, the pharmacokinetics of other compounds like SB-649868, which shares structural features with tetrahydroisoquinolines, offer insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds. The study detailed the metabolism, including the formation of unique metabolites, and the excretion patterns, indicating a comprehensive metabolic transformation and a predominant excretion route via feces (Renzulli et al., 2011).

Investigation of Diuretic Properties

Etozolin, another compound with a similar chemical backbone, was studied for its diuretic properties, indicating that the chemical structure relevant to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide can be associated with significant physiological effects, such as diuresis. The study demonstrated the substance's impact on renal elimination of water and solutes, showcasing its therapeutic potential and physiological interactions (Scheitza, 1977).

Potential Therapeutic Applications

Antitumor Activity

Compounds with a tetrahydroisoquinoline structure have shown promising antitumor activity. PM00104 (Zalypsis®), a synthetic tetrahydroisoquinoline alkaloid, was evaluated for its antiproliferative activity in a phase I study, indicating the potential of this chemical class in cancer therapy. The study addressed the safety, pharmacokinetics, and preliminary antitumor activity, revealing the therapeutic potential of such compounds (Capdevila et al., 2013).

PET Imaging in Tumors

The compound 18F-ISO-1, bearing resemblance to the tetrahydroisoquinoline structure, was used in PET imaging to assess tumor proliferation, indicating the applicability of such compounds in diagnostic imaging and potentially in assessing tumor response to therapy (Dehdashti et al., 2013).

Mast Cell-Mediated Allergic Inflammation

Compounds derived from tetrahydroisoquinoline, like SG-HQ2, have been studied for their effects on mast cell-mediated allergic inflammation. This indicates the potential of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide and similar compounds in the treatment of allergic and inflammatory conditions (Je et al., 2015).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-22-18-9-8-17(13-16(18)7-10-20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-6,8-9,11,13H,3,7,10,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAOLZGPGHRHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)

![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2638014.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2638017.png)

![1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2638021.png)

![Lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2638022.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)